2-(Fluoromethyl)cyclopropan-1-amine hcl
Description
2-(Fluoromethyl)cyclopropan-1-amine HCl is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a fluoromethyl group (–CH₂F) and an amine (–NH₂) moiety, stabilized as a hydrochloride salt. This compound belongs to a class of strained-ring amines with applications in medicinal chemistry, particularly as building blocks for drug discovery. Fluorine incorporation enhances metabolic stability, lipophilicity, and bioavailability, making such derivatives attractive for targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C4H9ClFN |
|---|---|
Molecular Weight |
125.57 g/mol |
IUPAC Name |
2-(fluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H |
InChI Key |
OVESCXROAMQGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)cyclopropan-1-amine hydrochloride typically involves the fluorination of cyclopropane derivatives. One common method includes the reaction of cyclopropanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2-(fluoromethyl)cyclopropan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(fluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of cyclopropane carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
2-(fluoromethyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, influencing various biological pathways and processes.
Medicine: Explored for its therapeutic potential, particularly in the design of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to bind to particular enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Cyclopropanamine Derivatives
Structural Analogues and Substitution Patterns
The table below compares 2-(Fluoromethyl)cyclopropan-1-amine HCl with key analogues, emphasizing substituent effects:
Key Comparative Insights
Fluorine Substitution and Bioactivity
- Trifluoromethyl (–CF₃) : Compounds like 1-(Trifluoromethyl)cyclopropan-1-amine HCl exhibit superior metabolic stability due to the strong electron-withdrawing nature of –CF₃, reducing oxidative degradation .
- Difluorophenyl (–C₆H₃F₂) : The (1S,2S)-2-(3,4-Difluorophenyl) derivative (Ticagrelor impurity) demonstrates selectivity in platelet aggregation inhibition, highlighting fluorine’s role in tuning receptor affinity .
Stereochemical Considerations
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Fluorine substituents increase logP values, with –CF₃ > –CH₂F > –C₆H₃F₂. This impacts membrane permeability and target engagement .
- Solubility : Hydrochloride salts improve aqueous solubility, critical for formulation. For example, 1-(Trifluoromethyl)cyclopropan-1-amine HCl is water-soluble (≥50 mg/mL) .
- Metabolic Stability : Fluorinated cyclopropanes resist CYP450-mediated oxidation, as seen in dual-target ligands for D3R and MOR receptors () .
Biological Activity
2-(Fluoromethyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
IUPAC Name: 2-(Fluoromethyl)cyclopropan-1-amine hydrochloride
CAS Number: [B13526423]
Molecular Formula: C4H8ClFN
The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
The biological activity of 2-(Fluoromethyl)cyclopropan-1-amine HCl can be attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several enzymatic pathways, particularly in the context of neurodegenerative diseases.
- Inhibition of β-secretase (BACE1): Research indicates that cyclopropylamine derivatives can effectively inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. The introduction of fluoromethyl groups has been shown to enhance potency and selectivity against BACE1 while reducing off-target effects .
- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. The cyclopropane structure allows for conformational flexibility, which may facilitate binding to various receptor sites.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Study 1 | BACE1 Inhibition | 0.078 | Significant potency observed with fluorinated analogs. |
| Study 2 | Neurotransmitter Receptor Binding | N/A | Potential modulation of serotonin and dopamine receptors. |
| Study 3 | Metabolic Stability | N/A | Enhanced stability compared to non-fluorinated analogs. |
Case Studies
Case Study 1: BACE1 Inhibition
In a study focused on β-secretase inhibitors, compounds similar to this compound were synthesized and evaluated for their inhibitory effects on BACE1. The results indicated a promising potency with an IC50 value of 0.078 μM, suggesting that modifications such as fluorination significantly enhance the compound's effectiveness against this target .
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological properties of cyclopropylamine derivatives, including this compound. The study found that these compounds could influence neurotransmitter levels in animal models, potentially offering therapeutic benefits in treating mood disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
